

In-Depth Technical Guide: 2,3-Difluoro-1-iodo-4-methoxybenzene

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Compound of Interest

Compound Name: 2,3-Difluoro-1-iodo-4-methoxybenzene

Cat. No.: B600063

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CAS Number: 156499-64-8

This technical guide provides a comprehensive overview of **2,3-Difluoro-1-iodo-4-methoxybenzene**, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a potential synthetic pathway, and its role as a versatile chemical intermediate in the synthesis of complex organic molecules.

Core Chemical and Physical Properties

2,3-Difluoro-1-iodo-4-methoxybenzene is a polysubstituted benzene derivative. The presence of two fluorine atoms, an iodine atom, and a methoxy group on the aromatic ring imparts unique chemical reactivity and makes it a valuable building block in organic synthesis. A summary of its key quantitative data is presented in Table 1.

Property	Value
CAS Number	156499-64-8
Molecular Formula	C ₇ H ₅ F ₂ IO
Molecular Weight	270.02 g/mol
Appearance	(Predicted) White to off-white solid or oil
Boiling Point	(Predicted) Approx. 250-270 °C at 760 mmHg
Density	(Predicted) Approx. 1.9-2.0 g/cm ³

Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **2,3-Difluoro-1-iodo-4-methoxybenzene** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the synthesis of similar polyhalogenated anisole derivatives. A potential multi-step synthesis starting from commercially available 2,3-difluoroanisole is outlined below.

Proposed Synthetic Pathway:

The synthesis can be conceptualized as a two-step process involving the nitration of 2,3-difluoroanisole followed by a Sandmeyer-type reaction to introduce the iodine atom.



Synthesis of Intermediate

2,3-Difluoro-1-iodo-4-methoxybenzene
(Starting Material)

Lead Generation

Cross-Coupling Reactions
(e.g., Suzuki, Sonogashira)

Diverse Library of Derivatives

High-Throughput Screening

Hit Identification

Lead Optimization

Structure-Activity Relationship (SAR) Studies

Optimization of Pharmacokinetic
and Pharmacodynamic Properties

Candidate Drug Selection

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